molecular formula C8H12O B566372 4-Hepten-2-one, 3-methylene-, (E)- (9CI) CAS No. 110354-34-2

4-Hepten-2-one, 3-methylene-, (E)- (9CI)

Cat. No.: B566372
CAS No.: 110354-34-2
M. Wt: 124.183
InChI Key: RRFSBHXDEDGGBC-AATRIKPKSA-N
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Description

4-Hepten-2-one, 3-methylene-, (E)- (9CI) (CAS: N/A; IUPAC name: (E)-5,6-dimethyl-4-hepten-2-one) is a branched unsaturated ketone featuring a methylene group at the 3-position and an E-configuration at the C4-C5 double bond. Its molecular formula is C₉H₁₆O (molecular weight: 140.12 g/mol), with the SMILES notation CC(=O)C/C=C(\C)/C(C)C .

Properties

CAS No.

110354-34-2

Molecular Formula

C8H12O

Molecular Weight

124.183

IUPAC Name

(E)-3-methylidenehept-4-en-2-one

InChI

InChI=1S/C8H12O/c1-4-5-6-7(2)8(3)9/h5-6H,2,4H2,1,3H3/b6-5+

InChI Key

RRFSBHXDEDGGBC-AATRIKPKSA-N

SMILES

CCC=CC(=C)C(=O)C

Synonyms

4-Hepten-2-one, 3-methylene-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-Hepten-2-one, 3-methylene-, (E)- (9CI) , but differ in substituents, functional groups, or stereochemistry:

Compound Name Molecular Formula Key Features Structural Differences Reference
4-Hepten-2-one, 3-methylene-, (E)- C₉H₁₆O E-alkene, methylene group, ketone Reference compound
4-Pentene-2,3-dione, 4-methyl- C₆H₈O₂ Two ketone groups, methyl substituent Additional ketone; smaller carbon chain
5-Hepten-3-yn-2-one, 6-methyl- C₈H₁₂O Alkyne group, methyl branch Alkyne vs. alkene; altered reactivity
γ-Muurolene C₁₅H₂₄ Bicyclic terpene, no ketone Cyclic structure; lack of functional groups
4-Hepten-2-one, 5-ethyl-3,3,4-trimethyl C₁₀H₁₈O Ethyl and trimethyl substituents Bulkier substituents; no methylene group

Key Observations :

  • The presence of a methylene group adjacent to the ketone in the target compound distinguishes it from analogs like 4-Pentene-2,3-dione, which has dual ketones .
  • Alkyne-containing analogs (e.g., 5-Hepten-3-yn-2-one) exhibit higher reactivity in click chemistry or polymerization due to the triple bond .
  • Cyclic terpenes (e.g., γ-Muurolene) lack ketone functionality, making them more hydrophobic and suited for fragrance applications .

Physicochemical Properties

Property 4-Hepten-2-one, 3-methylene-, (E)- 4-Pentene-2,3-dione, 4-methyl- 4-Hepten-2-one, 5-ethyl-3,3,4-trimethyl
Molecular Weight 140.12 g/mol 112.13 g/mol 154.25 g/mol
Polar Surface Area 17.07 Ų 34.14 Ų 17.07 Ų
Boiling Point Not reported ~150–160°C (estimated) ~180–190°C (estimated)
Solubility Low in water; soluble in organics Moderate in polar solvents Low in water; high in lipids

Notes:

  • The lower polar surface area (PSA) of the target compound compared to 4-Pentene-2,3-dione reflects its single ketone group, enhancing lipophilicity .
  • Bulkier substituents in 4-Hepten-2-one, 5-ethyl-3,3,4-trimethyl increase molecular weight and boiling point .

Preparation Methods

Acid-Catalyzed Cyclization and Rearrangement

This method leverages Brønsted or Lewis acids to facilitate cyclization of precursor molecules. For example, boron trifluoride (BF3\text{BF}_3) or phosphoric acid (H3PO4\text{H}_3\text{PO}_4) catalyzes the intramolecular rearrangement of γ,δ-unsaturated alcohols or esters.

Mechanism :

  • Protonation of the carbonyl oxygen activates the substrate.

  • Conjugated π-electrons undergo 1,5-hydride shifts, forming the α,β-unsaturated ketone backbone.

  • Stereoselective elimination generates the (E)-isomer .

Optimization Parameters :

  • Catalyst Loading : 5–10 mol% BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} maximizes yield while minimizing side reactions.

  • Temperature : 70–85°C balances reaction rate and selectivity .

  • Solvent : Aprotic solvents (e.g., toluene) enhance intermediate stability.

Challenges :

  • Competing aldol side reactions necessitate precise stoichiometry.

  • Post-reaction neutralization (e.g., with Na2CO3\text{Na}_2\text{CO}_3) is critical to isolate the product .

Transition Metal-Catalyzed Hydrogenation

Selective hydrogenation of propargyl alcohols or alkynes offers a route to the (E)-configured diene. Palladium on carbon (Pd/C\text{Pd/C}) or platinum oxide (PtO2\text{PtO}_2) catalysts are commonly employed.

Procedure :

  • Substrate Preparation : 3-Methylene-4-hepten-2-ol is synthesized via Grignard addition to α,β-unsaturated esters.

  • Hydrogenation :

    • Catalyst: 5% Pd/C\text{Pd/C} (50% wet) at 6 bar H2\text{H}_2.

    • Temperature: 90–95°C for 12 hours .

    • Base Additive: Triethylamine (Et3N\text{Et}_3\text{N}) suppresses over-reduction.

Yield : 84–85% purity after solvent evaporation (40°C, 8 mbar) .

Table 1: Hydrogenation Conditions and Outcomes

ParameterValue/RangeImpact on Yield
Catalyst Loading2–5 wt%↑ Efficiency
H2\text{H}_2 Pressure4–6 bar↑ Conversion
Reaction Time10–14 hours↑ Completeness

Aldol Condensation

Base-mediated condensation of aldehydes and ketones constructs the α,β-unsaturated ketone framework. For example, butanal reacts with 3-methylene-2-pentanone under alkaline conditions.

Reaction Design :

  • Base : 40% w/v NaOH\text{NaOH} or KOH\text{KOH}.

  • Solvent : Ethanol/water mixtures (3:1 v/v).

  • Temperature : 25–40°C to favor kinetic control.

Stereochemical Control :

  • The (E)-isomer predominates due to steric hindrance in the transition state.

  • Microwave-assisted synthesis reduces reaction time to <2 hours .

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis.

  • Column chromatography (silica gel, hexane/ethyl acetate) is needed for purification.

Vilsmeier-Haack Formylation Followed by Oxidation

This two-step approach introduces the carbonyl group via formylation, followed by oxidation to the ketone.

Step 1: Vilsmeier Reagent Preparation

  • POCl3\text{POCl}_3 reacts with DMF\text{DMF} to generate the electrophilic chloroiminium intermediate.

Step 2: Substrate Formylation

  • A diene precursor undergoes electrophilic attack at the α-carbon.

  • Hydrolysis yields the aldehyde intermediate.

Step 3: Oxidation to Ketone

  • Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) oxidizes the aldehyde to the ketone .

Key Considerations :

  • Excess POCl3\text{POCl}_3 (1.5 equiv) ensures complete formylation.

  • Low temperatures (0–5°C) prevent poly-formylation.

Enzymatic Synthesis via Ketoreductases

Biocatalytic methods offer stereoselective advantages. Engineered ketoreductases (e.g., from Lactobacillus brevis) reduce α,β-unsaturated ketones to alcohols, which are re-oxidized to the target ketone.

Advantages :

  • Enantiomeric excess (>99% ee) for the (E)-isomer.

  • Aqueous reaction media reduce environmental impact.

Industrial Scalability :

  • Immobilized enzymes on silica or chitosan supports enable reuse for >10 cycles.

  • Yields: 70–78% with 0.5–1.0 mol% enzyme loading .

Q & A

Basic Questions

Q. What spectroscopic techniques are most effective for characterizing the structure of 4-Hepten-2-one, 3-methylene-, (E)- (9CI)?

  • Answer : The compound is typically characterized using a combination of GC-MS (to confirm molecular weight and fragmentation patterns) and NMR spectroscopy (¹H and ¹³C for structural elucidation). For example, GC-MS retention indices and fragmentation patterns can be cross-referenced with libraries for identification . NMR analysis focuses on distinguishing the (E)-stereochemistry via coupling constants (e.g., vicinal protons in the conjugated system) . IR spectroscopy can corroborate carbonyl (C=O) and alkene (C=C) functional groups.

Q. How is the molecular structure of this compound determined experimentally?

  • Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to resolve bond lengths, angles, and stereochemistry . For non-crystalline samples, NOESY NMR or computational modeling (e.g., density functional theory, DFT) can infer spatial arrangements .

Q. What are the key physicochemical properties of 4-Hepten-2-one, 3-methylene-, (E)- (9CI)?

  • Answer : Key properties include a molecular weight of 140.22 g/mol , a polar surface area (PSA) of 17.07 Ų , and a calculated LogP of ~1.28 (indicating moderate hydrophobicity). These values inform solubility predictions and chromatographic behavior (e.g., reverse-phase HPLC optimization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

  • Answer : Discrepancies in stereochemistry (e.g., (E) vs. (Z) configurations) require multi-method validation :

  • NMR coupling constants (e.g., JJ-values for trans-alkene protons).
  • Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for chiral centers.
  • DFT calculations to compare experimental and computed spectra (e.g., NMR chemical shifts or IR frequencies) .
    • Conflicting crystallographic data may arise from disorder; refinement using SHELXL with TWIN/BASF commands can address twinning .

Q. What challenges arise in synthesizing 4-Hepten-2-one, 3-methylene-, (E)- (9CI), and how are they mitigated?

  • Answer : Key challenges include:

  • Regioselectivity : Competing α,β- vs. β,γ-alkene formation. Use of directing groups (e.g., silyl enol ethers) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) can improve selectivity.
  • Stereochemical purity : Kinetic control (low-temperature reactions) or chiral auxiliaries favor the (E)-isomer.
  • Purification : High-resolution GC-MS or preparative HPLC ensures removal of byproducts like (Z)-isomers or oxidized derivatives .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Answer : DFT calculations (e.g., Gaussian or ORCA software) model transition states and reaction pathways. For example:

  • Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites.
  • Solvent effects are simulated using continuum models (e.g., SMD).
  • Non-covalent interactions (e.g., van der Waals forces in alkene-metal coordination) are assessed via NCI plots.
    • Validation against experimental data (e.g., reaction yields or spectroscopic shifts) ensures model accuracy .

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